1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)9-3-1-2-4-10(9)19(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXHFIOMKVAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride typically involves multiple steps. One common approach is the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a suitable base, such as triethylamine, to form the corresponding sulfonyl-piperazine intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride exhibits significant biological activity, especially in medicinal chemistry. Compounds with similar structures have been studied as potential therapeutic agents for various diseases, including cancer and bacterial infections. The trifluoromethyl group can lead to increased potency and selectivity in biological assays. Preliminary studies suggest that this compound may have inhibitory effects on certain enzyme targets, but detailed pharmacological profiling is needed to fully understand its mechanism of action.
Potential Applications
- Medicinal Chemistry this compound can be used as a building block for synthesizing pharmaceutical compounds.
- Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically focus on how it interacts with biological systems. The unique trifluoromethyl substitution in this compound enhances its lipophilicity compared to other similar compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications.
- Acaricidal Activity Phenylpiperazine derivatives have demonstrated acaricidal activity against Tetranychus urticae (two-spotted spider mite) . The test solution was prepared as 100 g a.i./L of emulsifiable concentrate (EC) formulation of the phenylpiperazine derivatives and diluted to several concentrations (100, 10, 3, 1 ppm) with water containing a wetting agent (High-ten-Power ®, 0.2 mL/L) .
Properties
Mechanism of Action
The mechanism by which 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Trifluoromethyl Position : The target compound’s ortho-CF₃ group on the benzene ring may sterically hinder receptor binding compared to meta-CF₃ in TFMPP .
- Sulfonyl vs.
- Synthetic Complexity : The target compound’s synthesis is simpler (single-step deprotection) compared to fluphenazine’s multi-step process .
Pharmacological Activity
Serotonin and Dopamine Receptor Interactions
- TFMPP : Acts as a 5-HT₁B/₂C agonist, used in neuropharmacology studies to probe serotonin pathways .
- Fluphenazine : Blocks dopamine D1/D2 receptors, reducing psychotic symptoms .
Sigma Receptor Modulation
- Compound 12 () : A sigma ligand with nitro and trifluoromethylthio groups, inhibits NMDA-stimulated dopamine release .
- Target Compound : The sulfonyl group could mimic sulfonamide-based sigma antagonists (e.g., N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-piperazine ), suggesting possible sigma-1 affinity .
Physicochemical Properties
The sulfonyl group improves solubility but may limit CNS penetration compared to TFMPP or fluphenazine.
Biological Activity
1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethyl group and a benzenesulfonyl moiety. This unique structure is believed to contribute to its biological activity, particularly in inhibiting specific enzymes and interacting with various biological targets.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, which may contribute to its anticancer properties. Specific pathways affected include those related to protein synthesis and nucleic acid production .
- Antimicrobial Activity : It has demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Anticancer Properties : A study investigated the compound's effect on various cancer cell lines, including pancreatic cancer models. It was found that the compound exhibited significant growth inhibition at concentrations as low as 25 μM, indicating potential as a lead compound in cancer therapy .
- Antimicrobial Efficacy : In vitro studies revealed that this compound displayed potent activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. The bactericidal effect was confirmed through time-kill assays .
- Neuroprotective Effects : Research has suggested that derivatives of this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing excitotoxicity in neuronal cultures .
Q & A
Q. Q: What are the standard synthetic routes for preparing 1-[2-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride, and how do reaction conditions influence yield?
A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting piperazine derivatives with sulfonyl chlorides. For example:
- Step 1: React 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DCM or DMF) under inert conditions.
- Step 2: Neutralize with HCl to form the hydrochloride salt.
Key parameters include temperature (0–25°C), stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride), and use of bases like triethylamine to scavenge HCl . Yield optimization often requires iterative adjustments of solvent polarity and reaction time .
Analytical Characterization
Q. Q: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
A:
- NMR (¹H, ¹³C, ¹⁹F): Essential for verifying the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and piperazine ring protons (δ 2.5–3.5 ppm in ¹H NMR) .
- LC-MS/MS: Validates molecular weight (e.g., [M+H]+ at m/z 367.1) and purity (>95%) .
- HPLC with UV detection: Monitors impurities using C18 columns and acetonitrile/water gradients .
Solubility and Formulation Challenges
Q. Q: How can researchers address poor aqueous solubility during in vitro assays?
A:
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH adjustment: The hydrochloride salt improves solubility in neutral buffers (e.g., PBS). Solubility profiles should be validated via shake-flask methods at physiological pH .
Advanced: Computational Design of Derivatives
Q. Q: How can computational tools streamline the design of analogs with improved bioactivity?
A:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases). For example, trifluoromethyl groups enhance hydrophobic interactions in ATP-binding pockets .
- QSAR modeling: Train models on existing bioactivity data to prioritize substituents (e.g., electron-withdrawing groups at the benzenesulfonyl position) .
Biological Activity Profiling
Q. Q: What strategies are used to evaluate the compound’s potential as a kinase inhibitor?
A:
- Enzyme assays: Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cell-based assays: Assess antiproliferative effects in cancer lines (e.g., MCF-7, HepG2) via MTT assays. Dose-response curves (0.1–100 µM) are analyzed with nonlinear regression .
Toxicity and Safety Profiling
Q. Q: What protocols ensure safe handling and hazard mitigation during experiments?
A:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (LD₅₀ >500 mg/kg in rodents) .
- Waste disposal: Neutralize with 10% NaOH before incineration to minimize environmental release .
Advanced: Resolving Data Contradictions
Q. Q: How should researchers reconcile conflicting bioactivity data across studies?
A:
- Meta-analysis: Compare assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal validation: Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .
Stability and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
